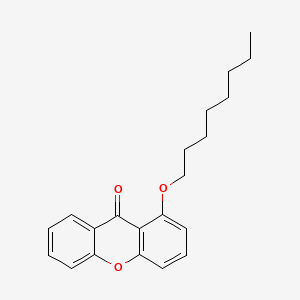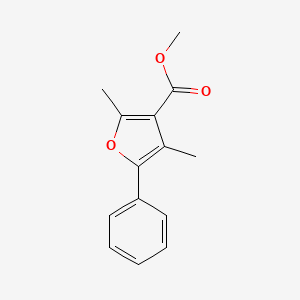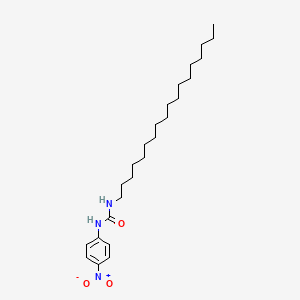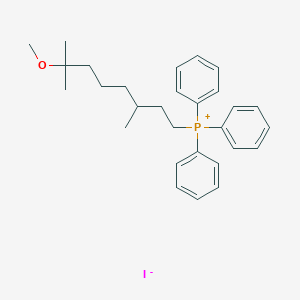
(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of a triphenylphosphonium group attached to a 7-methoxy-3,7-dimethyloctyl chain, with an iodide ion as the counterion. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or diethyl ether under anhydrous conditions to prevent hydrolysis of the phosphonium salt. The general reaction scheme is as follows:
Ph3P+R-I→Ph3P-R+I−
where Ph represents the phenyl group and R represents the 7-methoxy-3,7-dimethyloctyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The phosphonium group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as cyanide (CN⁻) or thiolate (RS⁻) can replace the iodide ion.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and the corresponding alkane.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential as a mitochondrial targeting agent due to the lipophilic cationic nature of the phosphonium group.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in targeting cancer cells.
Industry: Utilized in the synthesis of various fine chemicals and intermediates.
作用机制
The mechanism of action of (7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide involves its interaction with cellular components due to its lipophilic cationic nature. The compound can penetrate cell membranes and accumulate in mitochondria, where it can exert its effects. The phosphonium group facilitates the targeting of the compound to specific molecular pathways, potentially disrupting mitochondrial function and inducing apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
(Methoxymethyl)triphenylphosphonium chloride: Similar structure but with a methoxymethyl group instead of the 7-methoxy-3,7-dimethyloctyl group.
Polymer-supported triphenylphosphine: Used in organic synthesis and has similar reactivity but is supported on a polymer matrix.
Uniqueness
(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide is unique due to its specific alkyl chain, which imparts distinct lipophilicity and reactivity. This makes it particularly useful in applications requiring mitochondrial targeting and specific chemical transformations.
属性
CAS 编号 |
113420-71-6 |
|---|---|
分子式 |
C29H38IOP |
分子量 |
560.5 g/mol |
IUPAC 名称 |
(7-methoxy-3,7-dimethyloctyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C29H38OP.HI/c1-25(15-14-23-29(2,3)30-4)22-24-31(26-16-8-5-9-17-26,27-18-10-6-11-19-27)28-20-12-7-13-21-28;/h5-13,16-21,25H,14-15,22-24H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
MFROXNOREXEVKN-UHFFFAOYSA-M |
规范 SMILES |
CC(CCCC(C)(C)OC)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
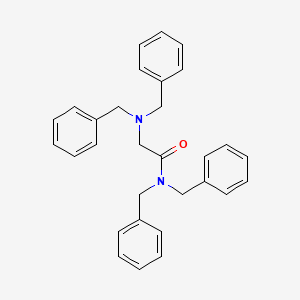
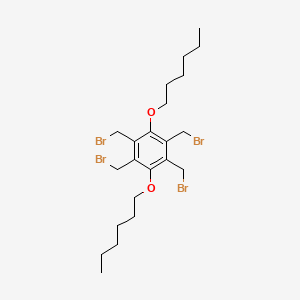

![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
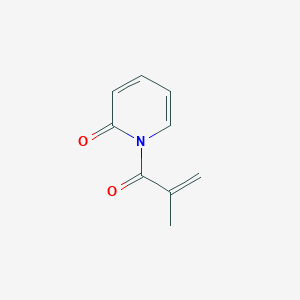
![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
